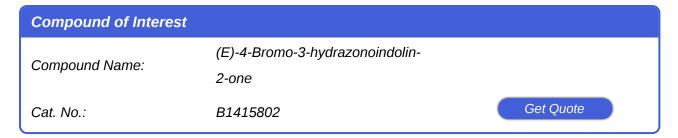


Spectroscopic Characterization of 4-Bromo-3-hydrazonoindolin-2-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-3-hydrazonoindolin-2-one, a heterocyclic compound of interest in medicinal chemistry. Isatin and its derivatives are known to exhibit a wide range of biological activities, making their detailed structural elucidation crucial for drug design and development. This document summarizes key spectroscopic data and provides detailed experimental protocols for the analytical techniques used in its characterization.

Core Spectroscopic Data

The spectroscopic data for 4-Bromo-3-hydrazonoindolin-2-one and its derivatives are summarized below. This data is essential for confirming the chemical structure and purity of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data



Nucleus	Chemical Shift (δ) in ppm	Reference
¹ H NMR	12.45 (s, 1H, Isatin-NH), 11.39 (s, 1H, Pyrimidine-NH), 11.32 (s, 1H, Pyrimidine-NH), 10.75 (s, 1H, NH), 7.32–7.22 (m, 2H, PhH), 6.96 (d, J = 7.2 Hz, 1H, PhH), 5.51 (s, 1H, CH)	[1]
¹³ C NMR	164.57, 162.32, 152.09, 150.95, 143.97, 134.09, 132.38, 127.11, 118.77, 115.65, 110.60, 78.52	[1]

Note: The data presented is for a derivative, 6-(2-(5-Bromo-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione, as a complete dataset for 4-Bromo-3-hydrazonoindolin-2-one was not available.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

Technique	Key Peaks/Values	Interpretation	Reference
IR (KBr, ν cm ⁻¹)	3178 (NH), 1751, 1718 (C=O)	N-H stretching, Carbonyl stretching	[2][3]
Mass Spec. (ESI)	m/z: 409.24 [M]+	Molecular ion peak	[4]

Note: The presented data is for closely related 5-bromo-hydrazonoindolin-2-one derivatives and may vary for the 4-bromo isomer.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized based on standard practices for the analysis of isatin derivatives.[5] [6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.



Instrumentation: A Bruker Avance III 400 MHz high-performance digital FT-NMR spectrophotometer or equivalent.[5][7]

Sample Preparation:

- Weigh approximately 5-10 mg of the 4-Bromo-3-hydrazonoindolin-2-one sample.
- Dissolve the sample in 0.5-0.7 mL of deuterated dimethylsulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

• Frequency: 400 MHz

Solvent: DMSO-d6

Internal Standard: Tetramethylsilane (TMS)

Temperature: Room temperature

• Pulse Sequence: Standard single-pulse sequence.

• Number of Scans: 16-64 scans, depending on sample concentration.

• Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Frequency: 100 MHz

Solvent: DMSO-d₆

• Internal Standard: DMSO-d6 solvent peak

• Temperature: Room temperature

• Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).



- Number of Scans: 1024 or more scans to achieve adequate signal-to-noise ratio.
- Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Shimadzu FT-IR 8400S spectrophotometer or equivalent.[5]

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
- Transfer the mixture to a pellet-forming die.
- Press the powder under high pressure (typically 8-10 tons) to form a transparent or semitransparent pellet.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

• Number of Scans: 16-32 scans.

 Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An Agilent 6230 electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer or equivalent.[8]

Sample Preparation:



- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the solution to a final concentration of 1-10 μg/mL.

Data Acquisition (ESI-MS):

- Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
- Mass Range: m/z 100-1000.
- Solvent Flow Rate: 0.2-0.5 mL/min.
- Nebulizer Gas: Nitrogen.
- Capillary Voltage: 3-4 kV.
- Fragmentor Voltage: Adjusted to optimize for the molecular ion peak.

UV-Visible Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A Shimadzu UV–2600 spectrophotometer or equivalent.[8]

Sample Preparation:

- Prepare a stock solution of the sample in a UV-grade solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.
- Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 5-25 μg/mL.[9]

Data Acquisition:

- Wavelength Range: 200-800 nm.
- Solvent: The same solvent used for sample preparation should be used as the blank.



• Slit Width: 2.0 nm.[8]

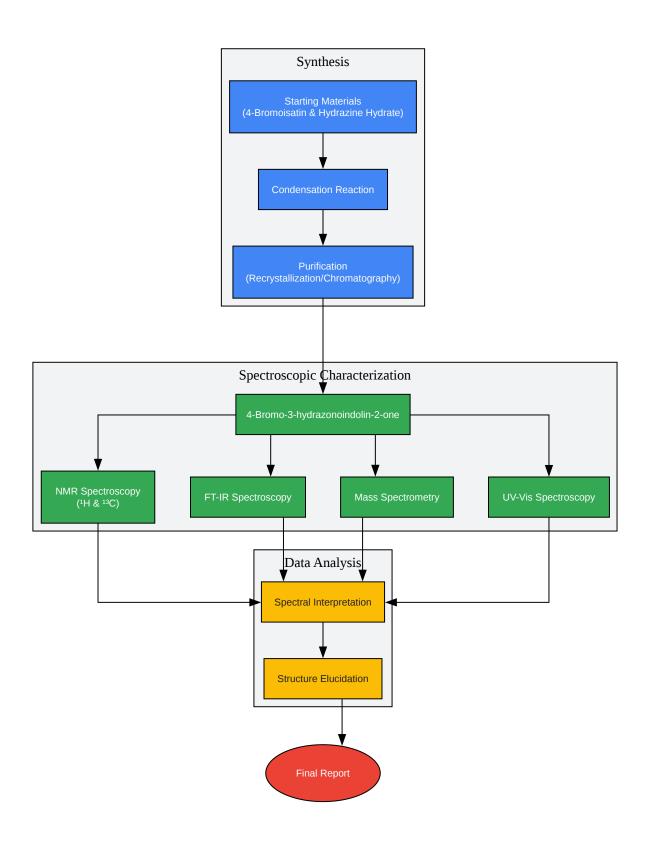
• Scan Speed: Medium.

• The absorption maximum (λmax) should be determined from the resulting spectrum. For isatin derivatives, absorption maxima are often observed between 260 nm and 350 nm.[10]

Visualizations Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of 4-Bromo-3-hydrazonoindolin-2-one.





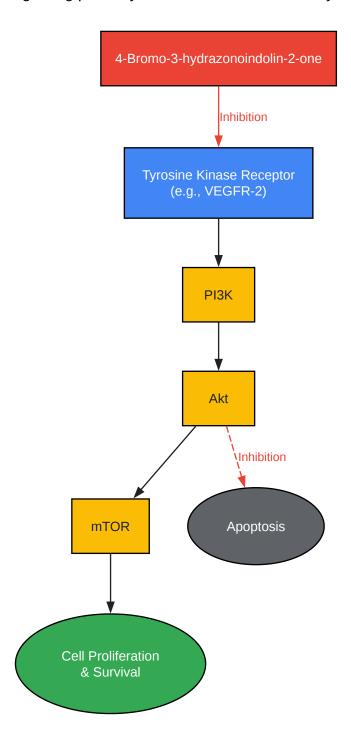
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Caption: Workflow for Synthesis and Spectroscopic Analysis.



Potential Signaling Pathway Involvement

Isatin-hydrazone derivatives are known to interact with various cellular signaling pathways, often exhibiting anticancer properties by inhibiting protein kinases.[5] The diagram below illustrates a generalized signaling pathway that could be modulated by such compounds.



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Caption: Potential Kinase Inhibition Signaling Pathway.

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